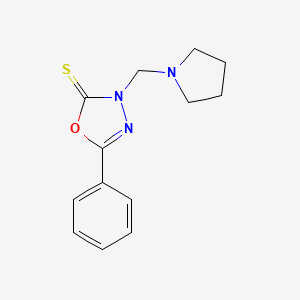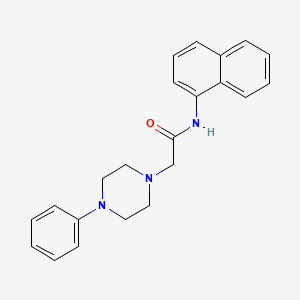![molecular formula C18H13F3N6O6 B11516373 N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine](/img/structure/B11516373.png)
N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-N1-(5-NITROQUINOLIN-8-YL)ETHANE-1,2-DIAMINE is a complex organic compound characterized by the presence of nitro groups, a trifluoromethyl group, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-N1-(5-NITROQUINOLIN-8-YL)ETHANE-1,2-DIAMINE typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1,5-difluoro-2,4-dinitrobenzene is reacted with an appropriate amine under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dichloromethane and bases such as diisopropylethylamine to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N2-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-N1-(5-NITROQUINOLIN-8-YL)ETHANE-1,2-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at positions activated by the nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N2-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-N1-(5-NITROQUINOLIN-8-YL)ETHANE-1,2-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N2-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-N1-(5-NITROQUINOLIN-8-YL)ETHANE-1,2-DIAMINE involves interactions with specific molecular targets. The nitro groups and quinoline moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine: Similar structure with a fluorine atom instead of a nitro group.
1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole: Contains an imidazole ring instead of a quinoline moiety.
Uniqueness
N2-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-N1-(5-NITROQUINOLIN-8-YL)ETHANE-1,2-DIAMINE is unique due to the combination of nitro groups, a trifluoromethyl group, and a quinoline moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H13F3N6O6 |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(5-nitroquinolin-8-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H13F3N6O6/c19-18(20,21)10-8-14(26(30)31)17(15(9-10)27(32)33)24-7-6-22-12-3-4-13(25(28)29)11-2-1-5-23-16(11)12/h1-5,8-9,22,24H,6-7H2 |
InChI Key |
RWLMDBPZHOMCKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NCCNC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B11516294.png)
![2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B11516303.png)
![4-Cyano-3-methyl-5-[(2,4,6-trioxo-1-m-tolyl-tetrahydro-pyrimidin-5-ylidenemethyl)-amino]-thiophene-2-carboxylic acid ethyl ester](/img/structure/B11516304.png)
![1,1',3,3'-Tetra-sec-butyloctahydro-5H,5'H-5,5'-BI[1,3]dioxolo[4,5-C][1,2,5]thiadiazole 2,2,2',2'-tetraoxide](/img/structure/B11516309.png)
![3,4-dimethyl-N-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B11516317.png)

![4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11516329.png)

![3-Acetyl-5-(2-chlorophenyl)-1-(2-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11516339.png)
![N-[4-[2-(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetyl]-phenyl]-acetamide](/img/structure/B11516346.png)
![2-{[6-({(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B11516350.png)
![Tetra-tert-butyl 2,2'-[6-(prop-2-en-1-ylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate)](/img/structure/B11516357.png)
![2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide](/img/structure/B11516358.png)

